Thioproperazine dimethanesulfonate

Overview

Description

Thioproperazine mesylate is a potent neuroleptic compound belonging to the phenothiazine group. It is primarily used as an antipsychotic agent for the treatment of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. Additionally, it is used to manage manic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thioproperazine mesylate involves several key steps:

Thioether Formation: The reaction between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.

Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-bromophenyl)thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.

Bechamp Reduction: The product is then reduced using the Bechamp reduction method to produce 3-amino-4-[(2-bromophenyl)thio]-N,N-dimethylbenzenesulphonamide.

Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.

Sidechain Attachment: Finally, the sidechain is attached via a sodamide reaction with 1-(3-chloropropyl)-4-methylpiperazine, yielding thioproperazine.

Industrial Production Methods

Industrial production of thioproperazine mesylate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thioproperazine mesylate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Thioproperazine mesylate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying phenothiazine derivatives and their reactivity.

Biology: Investigated for its effects on neurotransmitter systems and cellular signaling pathways.

Medicine: Used in clinical research for the treatment of schizophrenia and manic syndromes.

Industry: Employed in the development of new antipsychotic drugs and formulations

Mechanism of Action

Thioproperazine mesylate acts as an antagonist on various postsynaptic receptors:

Dopaminergic Receptors: Blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.

Serotonergic Receptors: Blocks 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.

Histaminergic Receptors: Blocks H1 receptors, leading to sedation and antiemesis.

Alpha Receptors: Blocks alpha1 and alpha2 receptors, causing antisympathomimetic effects.

Muscarinic Receptors: Blocks M1 and M2 receptors, resulting in anticholinergic symptoms

Comparison with Similar Compounds

Thioproperazine mesylate is unique among phenothiazine derivatives due to its specific receptor profile and therapeutic effects. Similar compounds include:

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties but a different receptor profile.

Fluphenazine: A phenothiazine derivative with a longer duration of action and different side effect profile.

Perphenazine: Similar in structure but with distinct pharmacological properties

Biological Activity

Thioproperazine dimethanesulfonate, commonly known as Thioproperazine, is a typical antipsychotic belonging to the phenothiazine class. It is primarily utilized in the treatment of schizophrenia and manic episodes associated with bipolar disorder. The compound exhibits a range of biological activities, particularly its neuroleptic effects, which are critical for its therapeutic applications.

Thioproperazine functions mainly as a dopamine D2 receptor antagonist, which plays a significant role in its antipsychotic properties. By blocking these receptors, it helps to alleviate psychotic symptoms such as hallucinations and delusions. Additionally, it has been noted for its cataleptic and antiapomorphine activities while exhibiting minimal sedative effects compared to other antipsychotics .

Pharmacological Effects

The pharmacological profile of Thioproperazine includes:

- Antipsychotic Activity : Effective in managing acute and chronic schizophrenia.

- Antiemetic Properties : Used to prevent nausea and vomiting.

- Sedative Effects : While primarily an antipsychotic, it has sedative properties but is less pronounced than in other agents.

- Extrapyramidal Symptoms : Common side effects include movement disorders due to its dopaminergic activity .

Side Effects

Thioproperazine can lead to various side effects, which can be categorized as common and rare but serious:

-

Common Side Effects :

- Extrapyramidal symptoms (EPS)

- Amenorrhea

- Weight changes

- Drowsiness

- Dry mouth

- Rare but Serious Side Effects :

Efficacy in Schizophrenia

A study published in the Journal of Clinical Psychopharmacology demonstrated that Thioproperazine is effective in patients who do not respond adequately to other neuroleptics. The study involved a cohort of patients with treatment-resistant schizophrenia, highlighting the need for careful dosage adjustments to minimize side effects while achieving therapeutic efficacy .

Long-term Use and Monitoring

Research indicates that long-term use of Thioproperazine requires careful monitoring due to the risk of tardive dyskinesia and other hematological abnormalities. A retrospective cohort study showed an increased incidence of hematological malignancies among patients treated with clozapine compared to those on olanzapine, suggesting a need for vigilance regarding blood parameters during treatment .

Summary of Clinical Findings

| Study Focus | Findings |

|---|---|

| Efficacy in Treatment-Resistant Schizophrenia | Significant improvement in symptoms observed; dosage adjustments necessary |

| Side Effects Monitoring | Increased risk of tardive dyskinesia; regular blood tests recommended |

| Comparative Risk of Hematological Malignancies | Higher incidence with clozapine; implications for long-term use monitoring |

Side Effects Profile

| Side Effect | Frequency | Management Strategies |

|---|---|---|

| Extrapyramidal Symptoms | Common | Dose adjustment; adjunctive medications |

| Neuroleptic Malignant Syndrome | Rare | Immediate discontinuation; supportive care |

| Hyperglycemia | Rare | Glycemic monitoring; dietary adjustments |

Properties

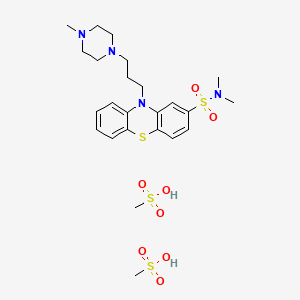

CAS No. |

2347-80-0 |

|---|---|

Molecular Formula |

C23H34N4O5S3 |

Molecular Weight |

542.7 g/mol |

IUPAC Name |

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide;methanesulfonic acid |

InChI |

InChI=1S/C22H30N4O2S2.CH4O3S/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;1-5(2,3)4/h4-5,7-10,17H,6,11-16H2,1-3H3;1H3,(H,2,3,4) |

InChI Key |

KKBJVNCSGLJPDR-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O |

Key on ui other cas no. |

2347-80-0 |

Synonyms |

Majeptil thioproperazine thioproperazine mesylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.